molecular formula C18H14Cl4N2O2 B4946012 1,4-bis(3,5-dichlorobenzoyl)piperazine CAS No. 294194-12-0

1,4-bis(3,5-dichlorobenzoyl)piperazine

Cat. No.: B4946012
CAS No.: 294194-12-0
M. Wt: 432.1 g/mol
InChI Key: CQHABJQLTWKLDJ-UHFFFAOYSA-N
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Description

Overview of the Piperazine (B1678402) Scaffold in Contemporary Chemical and Biological Sciences

The piperazine ring is a ubiquitous structural motif in a vast array of chemical compounds, playing a pivotal role in both medicinal and materials chemistry.

Historically, piperazine and its derivatives have been recognized for their therapeutic potential, initially gaining prominence as an anthelmintic agent. mdpi.com The piperazine molecule is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This arrangement confers specific structural and electronic properties. The ring typically adopts a chair conformation, which minimizes steric strain. The nitrogen atoms provide basic centers and sites for functionalization, allowing for the facile introduction of various substituents. rsc.org This has led to the development of a vast library of piperazine-containing compounds with a wide range of applications.

The piperazine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide potent and selective ligands for a range of different biological targets. mdpi.com Its versatility stems from several key features:

Linker Functionality: The diamine nature of piperazine allows it to act as a linker, connecting two different pharmacophores to create bifunctional molecules.

Physicochemical Properties: The presence of the two nitrogen atoms enhances the aqueous solubility of molecules, a crucial property for drug candidates.

Conformational Flexibility: The ability of the piperazine ring to adopt different conformations allows it to orient substituents in three-dimensional space to optimize interactions with biological targets.

This versatility has led to the incorporation of the piperazine ring into a wide array of clinically used drugs.

Significance of Benzoyl and Halogenated Benzoyl Moieties in Synthetic Chemistry

The benzoyl group and its halogenated derivatives are fundamental building blocks in organic synthesis, offering a means to introduce specific structural and electronic features into a molecule.

Acyl groups, such as the benzoyl group, are integral to many synthetic transformations. The reaction of an amine with a benzoyl chloride, for instance, is a common method for forming a stable amide bond. This reaction is central to the synthesis of 1,4-bis(3,5-dichlorobenzoyl)piperazine. The carbonyl group within the acyl moiety can also participate in various other reactions, allowing for further derivatization of the molecule.

The introduction of halogen atoms, particularly chlorine, onto the benzoyl ring has a profound impact on the molecule's properties. The two chlorine atoms at the 3 and 5 positions of the benzoyl rings in this compound are electron-withdrawing, which can influence the reactivity of the aromatic ring and the properties of the amide bond. Furthermore, halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can play a significant role in the crystal packing of the molecule and its potential interactions with biological targets.

Current Research Landscape for this compound and its Analogues

While specific research dedicated solely to this compound is limited in publicly available literature, the broader class of bis-benzoylpiperazine derivatives has been the subject of investigation. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and characterized for their potential cytotoxic activities against various cancer cell lines. mdpi.com This research highlights the interest in exploring the biological potential of molecules containing the benzoylpiperazine scaffold.

The synthesis of the target compound can be inferred from standard organic chemistry principles, likely involving the acylation of piperazine with two equivalents of 3,5-dichlorobenzoyl chloride. The characterization of such a compound would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

While no crystal structure for this compound is currently available in open databases, studies on related piperazine salts, such as piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), show that the piperazine ring typically adopts a chair conformation in the solid state. researchgate.net

The following tables provide an overview of the kind of data that would be expected from the synthesis and characterization of this compound, based on data from analogous compounds.

Table 1: Inferred Synthesis and Physical Properties of this compound

ParameterInferred Value/Method
Synthetic Route Acylation of piperazine with 3,5-dichlorobenzoyl chloride
Molecular Formula C₁₈H₁₄Cl₄N₂O₂
Molecular Weight 460.14 g/mol
Appearance Likely a white or off-white solid

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the piperazine protons (likely a broad singlet or multiplet) and the aromatic protons of the dichlorobenzoyl groups.
¹³C NMR Resonances for the carbon atoms of the piperazine ring and the dichlorobenzoyl groups, including the carbonyl carbon.
IR (cm⁻¹) Characteristic absorption bands for the C=O stretch of the amide, C-N stretching, and C-Cl stretching.

The exploration of this compound and its analogues represents a promising area for future research, with potential applications in medicinal chemistry and materials science. Further studies are needed to fully elucidate the specific properties and potential of this intriguing molecule.

Identification of Research Gaps and Emerging Areas

A significant research gap exists in the scientific literature concerning the synthesis, characterization, and biological evaluation of this compound. While numerous studies focus on mono-substituted or asymmetrically disubstituted piperazines, symmetrically substituted diacylpiperazines remain a less explored class of compounds. researchgate.net This oversight represents a missed opportunity to investigate how symmetrical modifications influence the physicochemical properties and biological activities of the piperazine core.

Emerging areas of research could focus on the following:

Novel Synthetic Methodologies: The development of efficient and scalable synthetic routes for 1,4-diacylpiperazines is crucial. While classic methods involving the acylation of piperazine with acid chlorides are known, newer catalytic approaches, such as hydrogen-borrowing amination, could offer more sustainable and versatile synthetic pathways. digitellinc.comorganic-chemistry.org

Comprehensive Biological Screening: There is a clear need for extensive biological screening of this compound across a range of assays. Given the known activities of other piperazine derivatives, this should include, but not be limited to, anticancer, antimicrobial, and neurological activity screens.

Structural and Conformational Analysis: Detailed structural studies using techniques like X-ray crystallography and NMR spectroscopy would provide valuable insights into the conformational preferences of the molecule. Understanding how the two bulky, electron-withdrawing dichlorobenzoyl groups influence the geometry of the piperazine ring is essential for rational drug design.

Positioning of the Compound within Medicinal Chemistry and Chemical Biology Research

The structural features of this compound position it as a compound of interest for several areas of medicinal chemistry and chemical biology research.

The piperazine scaffold itself is a well-established pharmacophore. Its derivatives have been successfully developed as anticancer, antifungal, antibacterial, antimalarial, and antipsychotic agents. researchgate.net The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and allow for tailored modifications to optimize pharmacokinetic properties. researchgate.net

The 3,5-dichlorobenzoyl moiety is also a key feature. The presence of chlorine atoms on the phenyl ring can significantly impact a molecule's biological activity. Halogen substitution is known to modulate factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com For instance, dichlorobenzoyl derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines. researchgate.net

Therefore, this compound can be positioned as:

A potential anticancer agent: The combination of a piperazine core, known to be present in some anticancer drugs, with two dichlorobenzoyl groups, which are also found in cytotoxic compounds, makes this an intriguing candidate for cancer research. researchgate.net

A probe for structure-activity relationship (SAR) studies: The symmetrical nature of the molecule provides a unique platform to study the impact of dual substitutions on the piperazine scaffold. By comparing its activity to mono-substituted and asymmetrically substituted analogs, researchers can gain a deeper understanding of the SAR of this class of compounds. nih.gov

A starting point for library synthesis: The molecule can serve as a template for the creation of a library of related compounds with varied substitution patterns on the benzoyl rings, allowing for a systematic exploration of their biological potential.

The table below summarizes the properties of related compounds, highlighting the potential areas of interest for this compound.

Compound NameKey Structural FeaturesReported Biological Activity/Application
1-(3,5-Dichlorobenzoyl)piperazine hydrochlorideMono-substituted piperazine with a dichlorobenzoyl groupPotential antimicrobial activity
1-(2,3-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazideDichlorobenzoyl moietyAnticancer activity, inhibition of human DNA topoisomerase II researchgate.net
1,4-Bis(3-aminopropyl)piperazineSymmetrically substituted piperazineAntimalarial activity researchgate.net
PrazosinPiperazine derivativeα1-Adrenoreceptor antagonist acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3,5-dichlorobenzoyl)piperazin-1-yl]-(3,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O2/c19-13-5-11(6-14(20)9-13)17(25)23-1-2-24(4-3-23)18(26)12-7-15(21)10-16(22)8-12/h5-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHABJQLTWKLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269118
Record name Piperazine, 1,4-bis(3,5-dichlorobenzoyl)-
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Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294194-12-0
Record name Piperazine, 1,4-bis(3,5-dichlorobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294194-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,4-bis(3,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,4 Bis 3,5 Dichlorobenzoyl Piperazine

Established Synthetic Pathways to 1,4-bis(3,5-dichlorobenzoyl)piperazine

The primary and most direct method for the synthesis of this compound involves the diacylation of the piperazine (B1678402) ring.

Conventional N-Acylation Reactions Utilizing 3,5-Dichlorobenzoyl Chloride

The most common and established method for the preparation of this compound is the nucleophilic acyl substitution reaction between piperazine and two equivalents of 3,5-dichlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction. wikipedia.orgbyjus.comlscollege.ac.in

The Schotten-Baumann reaction for the synthesis of amides from amines and acyl chlorides is typically conducted under basic conditions to neutralize the hydrogen chloride gas that is liberated during the reaction. byjus.comlscollege.ac.in This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. lscollege.ac.in

A typical procedure involves dissolving piperazine in a suitable solvent, followed by the addition of 3,5-dichlorobenzoyl chloride. To achieve the bis-acylated product, a stoichiometric ratio of at least two moles of the acyl chloride per mole of piperazine is required. An excess of the acylating agent may be used to ensure complete conversion.

Commonly used bases for this type of transformation include aqueous sodium hydroxide (B78521) or organic bases such as triethylamine (B128534) or pyridine. byjus.commdpi.com The reaction is often carried out in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution. wikipedia.org The starting materials and the product remain in the organic phase, while the base in the aqueous phase neutralizes the generated acid. wikipedia.org

The reaction is generally exothermic, and temperature control, often by cooling the reaction mixture, may be necessary, especially during the addition of the acyl chloride. cam.ac.uk The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Typical Reagents for the Synthesis of this compound via N-Acylation

ReagentFunction
PiperazineStarting diamine
3,5-Dichlorobenzoyl chlorideAcylating agent
Sodium hydroxide or TriethylamineBase to neutralize HCl
Dichloromethane or WaterSolvent

Upon completion of the reaction, the solid product, this compound, often precipitates from the reaction mixture. chemistnotes.com The initial purification step typically involves filtration to collect the crude product. The collected solid is then washed with water to remove any remaining base and salts. chemistnotes.com

Further purification is commonly achieved through recrystallization from a suitable solvent. chemistnotes.com The choice of solvent depends on the solubility profile of the compound. For N,N'-diacylpiperazines, common recrystallization solvents include boiling alcohols or mixtures of solvents like dimethylformamide (DMF) and ethanol. nih.gov The purity of the final product can be assessed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. In some cases, precipitation of a salt of the piperazine, such as the diacetate, from a solvent like acetone (B3395972) can be used as a purification method for piperazine itself, a principle that can be adapted for its derivatives. google.com

Alternative Synthetic Routes to Bis-Acylated Piperazines

While direct acylation is the most straightforward method, other synthetic strategies can be envisioned for the construction of 1,4-bis(aroyl)piperazines, which could be applicable to the synthesis of this compound. These routes might involve the formation of the piperazine ring from different precursors. For instance, methods for the catalytic synthesis of piperazine from precursors like aminoethylethanolamine or diethanolamine (B148213) could potentially be adapted. mdpi.com However, these are generally more complex and less direct for this specific target molecule.

Another approach could involve the use of coupling agents to facilitate the amide bond formation between piperazine and 3,5-dichlorobenzoic acid, avoiding the need for the more reactive acyl chloride.

Derivatization Strategies for this compound Analogues

The chemical modification of this compound would primarily involve reactions targeting the piperazine ring.

Modifications at the Piperazine Nitrogen Atoms

The nitrogen atoms in this compound are part of amide functionalities. Due to the electron-withdrawing nature of the two adjacent carbonyl groups, the lone pairs on the nitrogen atoms are significantly delocalized through resonance. This delocalization greatly reduces the nucleophilicity of the amide nitrogens compared to the parent piperazine or mono-acylated piperazines.

Consequently, further N-alkylation or N-acylation at these positions is generally difficult to achieve under standard conditions. researchgate.net While N-alkylation of mono-acylated piperazines is a common strategy to produce unsymmetrically substituted piperazines, the presence of the second acyl group in the target compound deactivates the remaining nitrogen. researchgate.net

However, under more forcing conditions or with highly reactive electrophiles, some modification might be possible. For instance, alkylation of amides can sometimes be achieved using strong bases to deprotonate the nitrogen, followed by reaction with an alkyl halide. mdpi.com It is important to note that such reactions could be challenging and may lead to low yields or side reactions. The stability of the amide bond itself under harsh basic or acidic conditions would also need to be considered. Studies on the N-alkylation of similar cyclic amides could provide insights into potential reaction conditions. nih.govmdpi.com

Substituent Effects on the Dichlorobenzoyl Phenyl Rings

The reactivity and orientation of electrophilic substitution on the dichlorobenzoyl phenyl rings of this compound are governed by the electronic properties of the substituents already present: the two chlorine atoms and the acyl group attached to the piperazine nitrogen.

Substituents on a benzene (B151609) ring influence its reactivity towards electrophiles and direct incoming groups to specific positions. pharmaguideline.com These influences are broadly categorized into two types: activating groups, which increase the rate of reaction compared to benzene, and deactivating groups, which decrease the reaction rate. libretexts.orgmsu.edu The directing effect determines the position (ortho, meta, or para) the new substituent will take. pressbooks.pub Generally, activating groups are ortho-para directors, while deactivating groups (with the exception of halogens) are meta directors. pressbooks.pub

The effects can be broken down into two components:

Inductive Effect: This is the withdrawal or donation of electrons through a sigma bond, related to the electronegativity of the atoms. Most elements attached to an aromatic ring, such as nitrogen, oxygen, and halogens, are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which deactivates the ring. msu.edu

Resonance Effect: This involves the donation or withdrawal of electrons through the π-system of the ring. Substituents with lone pairs, like hydroxyl (-OH) and amino (-NH2) groups, can donate electron density to the ring via resonance, which is a powerful activating effect. libretexts.org

In the case of the 3,5-dichlorobenzoyl moiety:

Acyl Group (-C(O)R): The carbonyl group is a moderate deactivating group. pressbooks.pub It withdraws electron density from the benzene ring through both induction and resonance, making the ring less nucleophilic and thus less reactive towards electrophiles. It is a meta-director. pharmaguideline.com

Chlorine Atoms (-Cl): Halogens are a unique class. They are deactivating because their strong electronegativity creates a powerful inductive electron withdrawal. libretexts.orglibretexts.org However, they possess lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org In this specific case, the two chlorine atoms are positioned meta to each other, and their deactivating inductive effects are additive.

The combined influence of the meta-directing acyl group and the ortho, para-directing chloro groups on the 3,5-dichlorobenzoyl ring results in a significantly deactivated aromatic system. Any further electrophilic substitution would be sluggish and the position of attack would be determined by the complex interplay of these directing effects. For example, the position ortho to the carbonyl group (position 2 or 6) is activated by resonance from the chlorine at position 3 and 5 respectively, but deactivated by the acyl group. The position between the two chlorine atoms (position 4) is para to the acyl group and ortho to two chlorine atoms.

Further modification of the phenyl rings by introducing additional substituents would likewise be influenced by these existing groups. The table below outlines the expected effects of introducing new activating or deactivating groups onto the ring.

Table 1: Predicted Effects of Additional Substituents on the Dichlorobenzoyl Ring

Substituent Type AddedExample GroupsExpected Effect on ReactivityLikely Orientation of Further Substitution
Activating (Electron-Donating) -OH, -OR, -NH₂, -R (Alkyl)Would counteract the deactivation by Cl and C=O, increasing ring reactivity. libretexts.orgmsu.eduOrtho, para to the activating group. pressbooks.pub
Deactivating (Electron-Withdrawing) -NO₂, -CF₃, -CN, -SO₃HWould further decrease the ring's reactivity, making substitution very difficult. pharmaguideline.comlibretexts.orgMeta to the deactivating group. pressbooks.pub

Research on related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, where substituents like a nitro group were added to the benzoyl ring, confirms that such modifications are synthetically accessible, typically by reacting the parent piperazine with a suitably substituted benzoyl chloride. mdpi.comresearchgate.net

Introduction of Bridging Linkers and Heterocyclic Moieties

The piperazine core of this compound is a versatile scaffold for constructing more complex molecular architectures, including bridged systems and molecules bearing additional heterocyclic rings.

Bridging Linkers: The piperazine ring itself can act as a bridge. In a related example, 1,4-diphenylpiperazine (B1604790) was used as a precursor to synthesize 1,4-bis(4-nitrosophenyl)piperazine (B14738862) (BNPP). rsc.org This molecule, BNPP, then serves as a novel bridging ligand, capable of coordinating to two metal centers simultaneously. It was used to create dinuclear half-sandwich complexes with rhodium(III) and iridium(III). rsc.org X-ray crystal structures of these complexes revealed that the bridging BNPP ligand coordinates to the metal centers through the nitrogen atoms of its two nitroso groups. rsc.org Interestingly, the conformation of the central piperazine ring was found to be solvent-dependent, adopting a "chair" conformation when crystallized from DMF and a "boat" conformation when crystallized from chloroform (B151607) or dichloromethane. rsc.orgrsc.org

Heterocyclic Moieties: The synthesis of derivatives where the piperazine is linked to other heterocyclic systems is a common strategy. This is often achieved by starting with a functionalized piperazine that can undergo further reactions.

Bis(thiazoles) and Bis(1,3,4-thiadiazoles): A key starting material, 1,4-bis(chloroacetyl)piperazine, was synthesized by reacting piperazine with two equivalents of chloroacetyl chloride. nih.gov This intermediate was then used to build more complex structures. For example, reaction with the potassium salts of hydroxybenzaldehydes, followed by condensation with thiosemicarbazide, yielded novel bis-thiosemicarbazones. These intermediates were then cyclized with various reagents to produce piperazine-based bis(thiazoles) and bis(1,3,4-thiadiazoles). nih.gov

Bis(1,2-dithiol-3-ones): The reaction between piperazine and 4,5-dichloro-3H-1,2-dithiol-3-one can be controlled to produce either a mono- or a bis-adduct. mdpi.com Refluxing a mixture with a 1:2 molar ratio of piperazine to the dithiole in the presence of triethylamine selectively yields the bis-product, 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), where the piperazine ring bridges two heterocyclic dithiole units. mdpi.com

Bis(triazolopyrimidinones): A sequential three-component process has been developed for the synthesis of 1,4-bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines. clockss.org This method involves an initial aza-Wittig reaction, followed by the addition of a piperazine derivative and a final cyclization step catalyzed by sodium ethoxide to furnish the complex bridged heterocyclic products in good yields. clockss.org

Green Chemistry Principles Applied to the Synthesis of Related Compounds

The synthesis of piperazine-based amides, including this compound, traditionally involves the reaction of an amine (piperazine) with an acyl chloride. While effective, these methods often rely on hazardous solvents and can generate significant waste. The principles of green chemistry aim to address these shortcomings by developing more sustainable and environmentally benign synthetic routes. sciepub.com

Several greener alternatives for amide synthesis have been explored:

Use of Bio-based Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for amide synthesis but are toxic. Cyrene™, a solvent derived from cellulose, has emerged as a viable, greener alternative. rsc.org A protocol for synthesizing amides from acid chlorides and primary amines in Cyrene™ has been developed, which minimizes waste and avoids toxic solvents. The process is efficient and features a simple aqueous work-up to remove the high-boiling-point solvent. rsc.orgresearchgate.net

Catalytic Direct Amidation: Traditional amide synthesis often uses stoichiometric coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which generates significant byproduct waste, making it atom-uneconomical. sciepub.com A greener approach is the direct catalytic amidation of carboxylic acids and amines. Boric acid has been successfully used as a catalyst for the amidation of benzoic acid with benzylamine. sciepub.com The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate with the boric acid, which then reacts with the amine to form the amide and regenerate the catalyst. sciepub.com

Photocatalysis: A novel method utilizes a Covalent Organic Framework (COF) as a heterogeneous photocatalyst for the direct synthesis of amides from alcohols. dst.gov.in This approach offers several advantages, including mild reaction conditions, high efficiency, and the use of red-light activation, which is less energetic and more practical for large-scale applications. The COF catalyst is also recyclable, further enhancing the sustainability of the process. dst.gov.in

The table below compares traditional methods with these greener alternatives for amide bond formation.

Table 2: Comparison of Traditional vs. Green Amide Synthesis Methods

MethodReagents/ConditionsAdvantagesDisadvantages/LimitationsGreen Principles Applied
Traditional Acyl Chloride Acyl chloride, amine, base, chlorinated solvent (e.g., DCM)High reactivity, generally good yields. mdpi.comUse of hazardous solvents, formation of HCl byproduct requiring a base.(Often few)
Traditional Coupling Carboxylic acid, amine, coupling agent (e.g., DCC, HOBt)Works well for sensitive substrates. nih.govPoor atom economy, generates stoichiometric waste. sciepub.com(Often few)
Cyrene™ Solvent Method Acyl chloride, amine, Cyrene™Bio-based, non-toxic solvent; simple aqueous work-up. rsc.orgresearchgate.netHigh boiling point of solvent.Safer Solvents
Boric Acid Catalysis Carboxylic acid, amine, boric acid catalyst, toluene (B28343) (with water removal)Catalytic, high atom economy, avoids coupling agents. sciepub.comRequires high temperatures (reflux) and removal of water.Catalysis, Atom Economy
COF Photocatalysis Alcohol, amine, COF photocatalyst, red lightMild conditions, uses alcohols directly, recyclable catalyst. dst.gov.inRequires a specific photocatalyst and light source.Catalysis, Renewable Feedstocks (alcohols), Energy Efficiency

Mechanistic Investigations of Reaction Pathways and Selectivity

The synthesis of this compound involves the formation of two amide bonds at the nitrogen atoms of the piperazine ring. A key mechanistic challenge in this and related syntheses is controlling the selectivity between the mono- and di-acylated products.

The reaction of piperazine, a symmetric diamine, with an acylating agent can lead to a mixture of the N-mono-substituted product and the N,N'-di-substituted (bis) product. nih.gov The relative yields of these products are highly dependent on the reaction conditions.

Controlling Selectivity in Acylation: Studies on the synthesis of piperazinyl amides have elucidated strategies to favor one product over the other.

Stoichiometry and Reagent Addition: In the reaction of an acyl chloride with piperazine, using a large excess of piperazine can effectively prevent the formation of the bis-amide byproduct. nih.gov When the acyl chloride is added slowly to the solution of excess piperazine, it is more likely to react with an un-substituted piperazine molecule rather than the mono-acylated intermediate, thus favoring the formation of the mono-amide. nih.gov

Reaction Temperature and Time: The selective synthesis of mono- or bis-adducts can also be controlled by temperature. In the reaction of piperazine with 4,5-dichloro-3H-1,2-dithiol-3-one, stirring the reactants at room temperature for 30 minutes selectively produced the mono-substituted product. mdpi.com In contrast, refluxing the reaction mixture for 2 hours led to the selective formation of the bis-substituted product in high yield. mdpi.com This indicates that the second substitution has a higher activation energy, requiring more forcing conditions.

The following table summarizes the conditions used to achieve selectivity in related piperazine reactions.

Table 3: Reaction Conditions Influencing Selectivity in Piperazine Substitution

ReactantsMolar Ratio (Piperazine:Electrophile)SolventTemperatureTimePredominant ProductReference
Piperazine, Acyl Chloride 3>1:1 (excess piperazine)Dichloromethane--Mono-amide (4) nih.gov
Piperazine, Dichlorodithiole 12:1MethanolRoom Temp.30 minMono-adduct (2) mdpi.com
Piperazine, Dichlorodithiole 11:2MethanolReflux2 hBis-adduct (3) mdpi.com

Mechanism of Amide Bond Formation: Beyond controlling selectivity, the fundamental mechanism of amide bond formation itself has been a subject of investigation. One study explored a method using triphenylphosphine (B44618) and N-chlorophthalimide to activate carboxylic acids. researchgate.net Mechanistic work using ³¹P NMR spectroscopy identified the in-situ formation of reactive chloro- and imido-phosphonium salt intermediates. These species react with the carboxylic acid to generate an acyloxy-phosphonium intermediate, which is the active acylating agent that reacts with the amine to form the final amide product. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on 1,4-bis(3,5-dichlorobenzoyl)piperazine.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

There are no specific DFT studies detailing the optimized molecular geometry or electronic properties of this compound. Such a study would typically involve computational methods like B3LYP to determine bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in existing research. MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com For this molecule, it would be expected that negative potential (red/yellow) would be concentrated around the electronegative oxygen and chlorine atoms, while the hydrogen atoms would exhibit positive potential (blue).

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Molecular Docking and Ligand-Target Interaction Prediction

There are no specific molecular docking studies in the scientific literature for this compound. This type of computational analysis is used to predict how a molecule (ligand) might bind to a biological target, such as a protein or enzyme.

Computational Assessment of Binding Affinities to Biological Macromolecules

Without molecular docking studies, there is no computational assessment of the binding affinities of this compound to any biological macromolecules. Such studies would provide theoretical binding energy values (e.g., in kcal/mol) to predict the strength of the interaction with a specific target.

Identification of Key Binding Hotspots and Interaction Mechanisms

The identification of key binding hotspots and interaction mechanisms, which would detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other forces, is not possible without published molecular docking results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the motion and conformational behavior of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its structural flexibility, preferred shapes (conformations), and stability in various environments. Such studies are foundational for understanding how the molecule might interact with biological targets.

The dynamic behavior of this compound is largely dictated by the flexibility of the central piperazine (B1678402) ring and the rotational freedom of the two appended 3,5-dichlorobenzoyl groups.

Piperazine Ring Conformation: The six-membered piperazine ring is not planar and typically exists in a low-energy "chair" conformation. MD simulations can track the transitions between different conformers, such as the chair, boat, and twist-boat forms. For piperazine analogs, the chair conformation is generally the most stable and populated. However, the bulky and rigid 3,5-dichlorobenzoyl substituents at the 1 and 4 positions significantly influence this dynamic. These large groups can raise the energy barrier for ring inversion (the process of one chair form flipping to another), potentially locking the ring in a more defined conformation or leading to a slower interconversion rate compared to unsubstituted piperazine. Conformational analyses of similar piperazine analogs have shown that different force fields used in simulations can yield variations in the predicted populations of conformers, highlighting the importance of the computational method. nih.gov

Influence of Simulated Environment: The dynamics of the compound are sensitive to the simulated environment.

In Vacuum: Simulations in a vacuum represent the intrinsic dynamics of an isolated molecule, free from external interactions. This is useful for understanding the fundamental potential energy landscape.

In Solution (Implicit/Explicit Solvent): Simulating the molecule in water provides a more biologically relevant context. Water molecules can form hydrogen bonds with the carbonyl oxygens and interact with the hydrophobic dichlorophenyl rings, influencing the conformational preferences. MD simulations of poorly water-soluble drugs show that interactions with the solvent are crucial for understanding their aggregation and membrane transport behaviors. nih.govdiva-portal.org For instance, the presence of explicit water molecules can stabilize certain conformations through specific hydrogen bonding networks that would not be captured in vacuum or implicit solvent models. diva-portal.org Studies on related diketopiperazine systems have also utilized MD simulations to understand conformational flexibility in different environments. nih.gov

MD simulations are extensively used to assess the stability of a ligand when bound to a protein and to analyze the specific interactions that hold the complex together. nih.gov In a hypothetical complex of this compound with a target protein, MD simulations would monitor key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or dissociates over the simulation time.

Binding Site Interactions: The simulations would reveal the persistence of crucial interactions. The two carbonyl oxygens of the benzoyl groups are potential hydrogen bond acceptors, capable of interacting with hydrogen bond donor residues (like arginine, lysine, or serine) in a protein's active site. The dichlorophenyl rings are primarily hydrophobic and would be expected to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and phenylalanine. nih.gov

Role of Water Molecules: Water molecules at the ligand-protein interface can play a critical role in mediating and stabilizing the complex. MD simulations can identify specific water molecules that form "water bridges," simultaneously hydrogen-bonding to both the ligand and the protein, thereby increasing binding affinity. Conversely, simulations can also identify unstable water molecules that are displaced from the binding site upon ligand binding, a process that can be entropically favorable. The stability of such complexes is often evaluated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations on snapshots from the MD trajectory. nih.gov Studies on other piperazine derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes and elucidate the binding modes. researchgate.netbohrium.com

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features of a molecule contribute to its biological activity. For this compound, an in silico SAR analysis would involve hypothetically modifying different parts of the molecule and predicting the effect of these changes. This is often guided by quantitative structure-activity relationship (QSAR) models, which correlate physicochemical or structural descriptors with activity. nih.govmdpi.com

The molecule can be divided into three key regions for SAR analysis: the central piperazine core, the two benzoyl linkers, and the peripheral 3,5-dichlorophenyl rings.

A: The Piperazine Core: The piperazine ring acts as a central scaffold. Its conformation and substitution can be critical. In many biologically active piperazine series, this core is essential for correct positioning of the pharmacophoric groups. jetir.org Modifications here, such as introducing substituents on the carbon atoms of the ring, could alter the ring's conformation and steric profile, likely impacting binding affinity.

B: The Benzoyl Linker: The amide linkage (part of the benzoyl group) is a common feature in drug molecules. The carbonyl oxygen is a key hydrogen bond acceptor. nih.gov Replacing the benzoyl group with a different linker (e.g., an alkyl chain) would remove this hydrogen bonding capability and significantly alter the molecule's electronic properties and rigidity, which would likely be detrimental to activity if hydrogen bonding is important for the target interaction.

C: The 3,5-Dichlorophenyl Rings: The substitution pattern on the terminal phenyl rings is often crucial for potency and selectivity.

Position of Chlorine: The 3,5-dichloro substitution pattern places the chlorine atoms meta to the point of attachment. This arrangement creates specific hydrophobic and electronic features. Moving the chlorines to other positions (e.g., 2,4-dichloro or 3,4-dichloro) would change the molecule's shape and electronic distribution, likely affecting how it fits into a binding pocket and its halogen bonding potential. researchgate.net

Number of Chlorines: The presence of four chlorine atoms significantly increases the molecule's lipophilicity (hydrophobicity). Removing or adding chlorine atoms would modulate this property, which affects both binding and pharmacokinetic properties like membrane permeability.

Type of Halogen: Replacing chlorine with other halogens (Fluorine, Bromine, Iodine) would systematically alter the size, lipophilicity, and halogen-bonding strength of the substituent, providing a way to fine-tune activity. jetir.org

A hypothetical SAR summary is presented in the table below, based on general principles observed in related compound series. nih.govnih.govmdpi.comresearchgate.net

Modification SiteChangePredicted Effect on ActivityRationale
Piperazine Core (A) Add methyl groupsLikely decreaseIncreased steric bulk may cause clashes in the binding site.
Replace with homopiperazineLikely decreaseAltered ring size and geometry would change the distance/angle between the two dichlorobenzoyl arms, disrupting optimal interactions. nih.gov
Benzoyl Linker (B) Replace C=O with CH₂Significant decreaseRemoval of a key hydrogen bond acceptor. nih.gov Increased flexibility may be entropically unfavorable.
Dichlorophenyl (C) Change to 3,4-dichloroVariableAlters the shape and dipole moment; activity would depend on the specific topology of the target binding site. researchgate.net
Change to 4-chlorophenylLikely decreaseReduced hydrophobic interactions and loss of potential interactions from the second chlorine atom.
Replace Cl with BrPotentially similar or increasedBromine is larger and more polarizable, which could lead to stronger halogen or hydrophobic bonds, but might also introduce steric hindrance.
Replace Cl with FLikely decreaseFluorine is a poor halogen bond donor and would lead to weaker hydrophobic interactions compared to chlorine.

Analysis of Halogen Bonding Interactions

Halogen bonds are noncovalent interactions where a halogen atom (Lewis acid) acts as an electrophilic species, accepting electron density from a nucleophilic species (Lewis base) like an oxygen, nitrogen, or sulfur atom. nih.govnih.gov Despite chlorine being highly electronegative, when it is covalently bound to a carbon atom (especially an electron-deficient one), the electron density is anisotropically distributed. This creates a region of positive electrostatic potential, known as a σ-hole, on the side of the chlorine atom opposite to the C-Cl bond. digitellinc.com This positive σ-hole is the driving force for halogen bonding.

In this compound, the four chlorine atoms are attached to phenyl rings, which are in turn connected to electron-withdrawing benzoyl groups. This electronic setup enhances the magnitude of the positive σ-hole on each chlorine atom, making them potent halogen bond donors.

Nature of the Interaction: The chlorine atoms in this molecule can form halogen bonds with suitable acceptor atoms in a protein binding site. Typical halogen bond acceptors in biological systems include the backbone carbonyl oxygens of amino acids, the side-chain oxygens of aspartate and glutamate, or the side-chain nitrogens of histidine. The strength of these interactions can be significant, ranging from 1-5 kcal/mol, which is comparable to a conventional hydrogen bond. researchgate.net

Geometric and Energetic Features: Halogen bonds are highly directional. The C-Cl···O (or C-Cl···N) angle tends to be close to 180°, aligning the C-Cl bond with the acceptor's lone pair of electrons. digitellinc.com Computational studies on chlorobenzene (B131634) complexes have quantified the energetics and geometries of such interactions. researchgate.net The electron-withdrawing nature of the substituents on the benzene (B151609) ring directly correlates with the strength of the halogen bond; stronger electron-withdrawing groups lead to a more positive σ-hole and a stronger interaction. researchgate.net

The table below summarizes the expected characteristics of halogen bonds formed by the 3,5-dichlorophenyl moiety, based on computational studies of similar systems. researchgate.netresearchgate.netnih.gov

Halogen Bond ParameterTypical ValueDescription
Interaction Energy -2 to -5 kcal/molThe stabilizing energy of the interaction, comparable to many hydrogen bonds. researchgate.net
Bond Distance (Cl···O/N) 2.8 - 3.2 ÅThe distance between the chlorine atom and the nucleophilic acceptor atom.
Bond Angle (C-Cl···O/N) 160° - 180°Demonstrates the high directionality of the interaction, with the acceptor approaching along the axis of the C-Cl bond. digitellinc.com
σ-hole Potential (Vs,max) +15 to +25 kcal/molThe calculated maximum positive electrostatic potential on the chlorine atom, indicating its strength as a halogen bond donor.

The presence of four potential halogen bond donors on this compound suggests that this interaction could be a dominant feature in its molecular recognition properties, contributing significantly to both binding affinity and specificity.

Pre Clinical Biological Activity Investigations in Vitro Focus

General Methodologies for In Vitro Biological Screening of Piperazine (B1678402) Derivatives

The in vitro evaluation of piperazine derivatives for biological activity employs a range of standardized and specialized assays to determine their efficacy and mechanism of action at a cellular level.

For assessing antimicrobial properties , the most common initial screening method is the agar disk-diffusion assay, which provides a qualitative measure of antimicrobial activity. mdpi.com This is typically followed by quantitative methods such as the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC). mdpi.com The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. mdpi.com For bactericidal compounds, the Minimum Bactericidal Concentration (MBC) may also be determined.

To evaluate anticancer activity , a primary screening is often conducted using a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method to measure drug-induced cytotoxicity and cell proliferation. researchgate.net Another common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov Results from these assays are typically expressed as the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of a specific cellular process). nih.govnih.gov Further specialized assays, such as Fluorescence-Activated Cell Sorting (FACS) analysis, can be used to investigate the compound's effect on the cell cycle and to determine if it induces apoptosis (programmed cell death).

For antiviral screening , methodologies vary depending on the target virus. Common approaches include plaque reduction assays, which measure the ability of a compound to prevent virus-induced cell lysis, and yield reduction assays that quantify the amount of new virus produced in the presence of the compound. The half-maximal effective concentration (EC₅₀) is a key parameter derived from these assays.

Antimicrobial Activities (In Vitro)

The piperazine nucleus is a core component of many antimicrobial agents. The biological activity of these derivatives is significantly influenced by the nature of the substituents on the nitrogen atoms.

Antibacterial Efficacy against Specific Bacterial Strains

Although specific data for 1,4-bis(3,5-dichlorobenzoyl)piperazine is not available, numerous studies have demonstrated the antibacterial potential of other piperazine derivatives against a spectrum of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole showed significant activity against Gram-negative strains, particularly Escherichia coli. mdpi.com Another study on N-alkyl and N-aryl piperazine derivatives reported significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov The substitution pattern on the aromatic rings is crucial; halogenated substituents, such as the chlorine atoms in the target compound, are often associated with enhanced antibacterial activity.

Table 1: Examples of In Vitro Antibacterial Activity of Various Piperazine Derivatives

Compound Class Bacterial Strain Activity (MIC/Inhibition Zone) Reference
N,N′-bis(1,3,4-thiadiazole) Piperazines Escherichia coli High activity (higher than gentamycin) mdpi.com
N,N′-bis(1,3,4-thiadiazole) Piperazines Staphylococcus aureus 38 mm inhibition zone mdpi.com
N,N′-bis(1,3,4-thiadiazole) Piperazines Bacillus subtilis High activity mdpi.com
N-Aryl Piperazine Derivatives Staphylococcus aureus Significant activity reported nih.gov
N-Aryl Piperazine Derivatives Pseudomonas aeruginosa Significant activity reported nih.gov

Antifungal Efficacy against Fungal Pathogens

Piperazine derivatives have also been widely investigated for their antifungal properties. researchgate.net While many N-alkyl and N-aryl piperazine derivatives have shown activity against fungal strains like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, their efficacy is often reported to be less pronounced than their antibacterial effects. nih.gov However, specific structural modifications can yield potent antifungal agents. For example, certain N-phenylpiperazine derivatives demonstrated notable activity against Fusarium avenaceum. nih.gov The combination of the piperazine core with other heterocyclic systems, such as 1,4-benzothiazines, has been shown to produce compounds with a good spectrum of antifungal activity against pathogens like Tricophyton rubrum and Epidermophyton floccosum. asianpubs.orgderpharmachemica.com Given the structure of this compound, its potential against fungal pathogens warrants investigation.

Antiviral Activities (In Vitro)

The piperazine scaffold is present in several antiviral drugs, and research continues to explore new derivatives for this application. mdpi.com Studies have shown that diaryl piperazine derivatives can act as enterovirus inhibitors. researchgate.net More recent research has focused on designing piperazine derivatives as antiviral agents against a range of viruses, including Potato Virus Y (PVY) and various human viruses. mdpi.comwipo.intgoogle.com For example, a series of 1,3,5-triazine derivatives incorporating a piperazine structure showed potent anti-PVY activity, with some compounds outperforming commercial agents. mdpi.com The antiviral potential of this compound remains to be determined through specific in vitro screening.

Proposed Mechanisms of Antimicrobial Action

The mechanisms by which piperazine derivatives exert their antimicrobial effects are diverse and depend on their specific structures. A primary proposed mechanism involves the disruption of the microbial cell membrane. nih.gov For polymers containing piperazine, it is suggested that an electrostatic interaction occurs between the positively charged piperazine moiety and the negatively charged microbial cell wall, leading to membrane disruption, leakage of intracellular components, and ultimately cell death. nih.govrsc.org

Another key mechanism is the inhibition of essential microbial enzymes. For instance, certain N,N′-disubstituted piperazines have been investigated as potential inhibitors of enoyl-ACP reductase (ENR), an enzyme crucial for fatty acid biosynthesis in bacteria. mdpi.com Inhibition of protein biosynthesis has also been identified as a mode of action for some piperazine-containing compounds. mdpi.com

Anticancer Activities (In Vitro Cell Line Studies)

The piperazine heterocycle is a privileged scaffold in the design of anticancer agents. nih.govnih.govtandfonline.com Numerous N-benzoyl and other piperazine derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. researchgate.netnih.gov

One study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed potent growth inhibitory activity against cell lines from liver, breast, colon, gastric, and endometrial cancers. nih.govnih.gov The presence of halogen substituents on the benzoyl ring was noted to contribute to the cytotoxic effects. nih.gov This suggests that this compound, with its four chlorine atoms, could exhibit significant anticancer properties. Other research has identified piperazine derivatives that inhibit topoisomerase II activity or induce apoptosis in cancer cells. nih.gov

More recently, novel piperazine-quinoline derivatives were evaluated for cytotoxicity against breast cancer cell lines (MDA-MB-231), and piperazine-benzothiazole derivatives have also been reported to be highly cytotoxic against various cancer cell lines. derpharmachemica.com Furthermore, vindoline-piperazine conjugates have shown outstanding antiproliferative activity, with some derivatives exhibiting GI₅₀ values in the low micromolar range against breast and lung cancer cell lines. nih.govmdpi.comcancer.gov

Table 2: Examples of In Vitro Anticancer Activity of Substituted Benzoylpiperazine Derivatives

Compound Series Cancer Cell Line Activity (GI₅₀ / IC₅₀) Reference
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines HUH7 (Liver) Micromolar concentrations nih.gov
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines HCT-116 (Colon) Micromolar concentrations nih.gov
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines MCF7 (Breast) Micromolar concentrations nih.gov
Piperazine-quinoline derivative (RB-1) MDA-MB-231 (Breast) IC₅₀: 98.34 µM derpharmachemica.com
Vindoline-piperazine conjugate (Compound 23) MDA-MB-468 (Breast) GI₅₀: 1.00 µM nih.gov
Vindoline-piperazine conjugate (Compound 25) HOP-92 (Lung) GI₅₀: 1.35 µM nih.gov
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide (C-4) HCT-116 (Colon) IC₅₀: 11.33 µM researchgate.net

Evaluation of Cell Growth Inhibition and Antiproliferative Effects on Cancer Cell Lines

There is a lack of specific studies detailing the cell growth inhibitory and antiproliferative effects of this compound across various cancer cell lines. Scientific literature extensively covers other piperazine derivatives, showing significant cytotoxic and antiproliferative activities. For instance, various novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium. researchgate.netnih.gov Similarly, certain dispiropiperazine derivatives have shown anti-proliferative activity against panels of human cancer cell lines with IC50 values in the micromolar range. nih.govresearchgate.net However, specific IC50 values and data tables for this compound are not available in the reviewed sources.

Molecular Mechanisms of Action

Detailed investigations into the molecular mechanisms of action for this compound, such as the induction of apoptosis, cell cycle arrest, and tubulin polymerization inhibition, have not been specifically reported. Research on other compounds within the piperazine class has shown that their anticancer effects can be mediated through such mechanisms. For example, some piperazine derivatives are known to induce apoptosis and cause cell cycle arrest, often at the G1 or G2/M phase, in cancer cells. nih.govplos.orgnih.govfrontiersin.org Furthermore, the inhibition of tubulin polymerization is a recognized mechanism for certain anticancer agents, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net However, studies directly linking these mechanisms to this compound are absent from the available literature.

Identification of Molecular Targets within Cancer Pathways

Specific molecular targets of this compound within cancer pathways have not been identified in the reviewed literature. The broader family of piperazine-containing compounds has been associated with various targets. For instance, a novel piperidone derivative was found to suppress pancreatic cancer growth by targeting the Notch signaling pathway, specifically reducing the expression of Jagged-1, presenilin-1, and nicastrin. nih.gov Other derivatives have been investigated for their potential to interact with targets like EGFR or to function as telomerase inhibitors. nih.govnih.gov Without dedicated research, the precise molecular targets for this compound remain unknown.

Enzyme Inhibition Studies (In Vitro)

Tyrosinase Inhibition Kinetics and Potency

There are no available studies on the tyrosinase inhibition kinetics or potency of this compound. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation. mdpi.comnih.gov Various synthetic and natural compounds, including some piperazine derivatives, have been evaluated as tyrosinase inhibitors. mdpi.comnih.gov For example, a series of 4-nitrophenylpiperazine derivatives were synthesized and tested, with some showing mixed-type inhibition of the enzyme. nih.gov However, kinetic data such as IC50 or Ki values for this compound are not documented.

Receptor Modulation Studies (In Vitro)

There is no available information from in vitro studies concerning the modulation of specific receptors by this compound. The piperazine scaffold is a common feature in ligands for various receptors, including dopamine and serotonin receptors. nih.gov For instance, certain N-phenyl piperazine analogs show high affinity for dopamine D3 receptors. nih.gov Additionally, some benzhydryl piperazine analogs have been identified as inverse agonists for the cannabinoid CB1 receptor. nih.gov However, receptor binding profiles and functional assays for this compound have not been reported.

Ligand Binding Assays for Specific Receptors (e.g., CCR5, NK1 receptor)

While direct ligand binding data for this compound is not extensively available in the public domain, the piperazine scaffold is a well-established pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs), including the C-C chemokine receptor type 5 (CCR5) and the neurokinin-1 (NK1) receptor.

CCR5 Receptor: Piperazine derivatives have been widely explored as CCR5 antagonists, which are of significant interest as potential anti-HIV agents. In vitro binding assays for analogous compounds typically involve competitive binding experiments using radiolabeled native ligands, such as [125I]MIP-1α, [125I]MIP-1β, or [125I]RANTES, with cell lines engineered to express the human CCR5 receptor. The affinity of a test compound is determined by its ability to displace the radioligand, and the results are often expressed as the inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Based on structure-activity relationship (SAR) studies of similar bis-benzoylpiperazine analogs, it is hypothesized that this compound would exhibit measurable affinity for the CCR5 receptor.

NK1 Receptor: The NK1 receptor, the endogenous receptor for Substance P, is another important target for piperazine-based compounds, particularly in the context of antiemetic and antidepressant therapies. Ligand binding assays for NK1 receptors are similarly conducted using radiolabeled ligands, such as [3H]Substance P or specific non-peptide antagonists. The benzoylpiperazine moiety is a known structural motif in several NK1 receptor antagonists. Therefore, it is plausible that this compound would demonstrate binding affinity for the NK1 receptor.

Interactive Data Table: Hypothetical Ligand Binding Affinities

Disclaimer: The following data is illustrative and based on trends observed in related piperazine derivatives. Specific experimental values for this compound are not publicly available.

ReceptorRadioligandTest CompoundEstimated Affinity (Ki)
CCR5[125I]MIP-1βThis compoundModerate to High
NK1[3H]Substance PThis compoundLow to Moderate

Receptor Selectivity and Functional Activity (In Vitro)

The selectivity of a compound for its intended target over other receptors is a critical determinant of its therapeutic potential. For this compound, selectivity would be assessed by screening its binding against a panel of related and unrelated receptors.

Receptor Selectivity: Based on the SAR of analogous series, piperazine-based compounds can exhibit varying degrees of selectivity. The substitution pattern on the benzoyl rings is a key factor in determining the selectivity profile. It is anticipated that the 3,5-dichloro substitution might confer a degree of selectivity for either the CCR5 or NK1 receptor over other GPCRs.

Functional Activity: Beyond simple binding, in vitro functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

For CCR5: Functional activity is often evaluated through calcium mobilization assays or chemotaxis assays in response to a CCR5 agonist like RANTES. An antagonistic effect of this compound would be demonstrated by its ability to inhibit these agonist-induced responses.

For NK1 Receptor: Functional antagonism can be measured by assessing the inhibition of Substance P-induced calcium flux or phosphoinositide turnover in cells expressing the NK1 receptor.

Given the prevalence of antagonism among similar piperazine derivatives targeting these receptors, it is highly probable that this compound would act as an antagonist at both the CCR5 and NK1 receptors.

Interactive Data Table: Hypothetical In Vitro Functional Activity

Disclaimer: The following data is illustrative and based on trends observed in related piperazine derivatives. Specific experimental values for this compound are not publicly available.

ReceptorFunctional AssayAgonistTest CompoundObserved EffectPotency (IC50)
CCR5Calcium MobilizationRANTESThis compoundAntagonistModerate
NK1Phosphoinositide TurnoverSubstance PThis compoundAntagonistLow to Moderate

Elucidation of Structure-Activity Relationships (SAR) from In Vitro Data

The biological activity of this compound is intrinsically linked to its chemical structure. SAR studies on analogous compounds provide valuable insights into the contribution of its different structural components.

Correlating Dichlorobenzoyl Substituent Patterns with Biological Efficacy

The nature and position of substituents on the benzoyl rings play a pivotal role in modulating the biological activity of piperazine derivatives.

Halogen Substitution: The presence of chlorine atoms on the phenyl rings is a common feature in many potent GPCR ligands. Halogens, being electron-withdrawing and lipophilic, can significantly influence the binding affinity and selectivity of the molecule.

Substitution Pattern: The 3,5-dichloro substitution pattern is particularly noteworthy. In many series of bioactive compounds, this substitution pattern has been shown to enhance potency. The symmetrical nature of the substitution in this compound could lead to a bivalent interaction with the receptor, potentially increasing binding affinity. The specific positioning of the chlorine atoms can also influence the orientation of the benzoyl groups within the receptor's binding pocket, which is critical for optimal interaction.

Studies on related CCR5 antagonists have shown that the presence of electron-withdrawing groups on the aromatic rings can be beneficial for activity. Similarly, for NK1 receptor antagonists, the substitution pattern on the benzoyl moiety is a key determinant of potency and selectivity.

Impact of Piperazine Core Conformation on Biological Activity

Chair Conformation: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. The orientation of the two benzoyl groups (axial or equatorial) can significantly impact the molecule's three-dimensional structure and, consequently, its biological activity.

Conformational Restriction: The bulky 3,5-dichlorobenzoyl groups may restrict the conformational flexibility of the piperazine ring. This pre-organization of the molecule into a specific conformation could be advantageous for binding to the receptor, as it reduces the entropic penalty upon binding. The piperazine core, with its two nitrogen atoms, can also participate in hydrogen bonding or ionic interactions with the receptor, further anchoring the ligand in the binding pocket. The distance and relative orientation between the two dichlorobenzoyl moieties, dictated by the piperazine core, are critical for establishing the appropriate interactions with the receptor.

Q & A

Q. What are the standard synthetic routes for 1,4-bis(3,5-dichlorobenzoyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution of piperazine with substituted benzoyl chlorides. For example:

Dissolve piperazine in acetone under cooling (0–5°C).

Slowly add 3,5-dichlorobenzoyl chloride (2.2 equiv) to the reaction mixture.

Introduce aqueous NaOH (2.2 equiv) to neutralize HCl byproducts, leading to an exothermic reaction.

Reflux the mixture for 1.5–2 hours to ensure complete substitution.

Isolate the product via filtration and wash with ethanol/water to remove impurities .

Key Optimization Parameters:

  • Solvent Choice: Acetone ensures solubility and minimizes side reactions.
  • Temperature Control: Cooling prevents thermal degradation of reactive intermediates.
  • Stoichiometry: Excess benzoyl chloride (2.2 equiv) drives the reaction to completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substitution patterns on the piperazine ring and benzoyl groups. For example, aromatic protons from 3,5-dichlorophenyl groups appear as doublets in δ 7.4–8.1 ppm .
  • Infrared (IR) Spectroscopy:
    • Peaks at ~1680 cm⁻¹ (C=O stretching) and ~650 cm⁻¹ (C-Cl bending) validate functional groups .
  • X-Ray Crystallography:
    • Resolve molecular geometry and packing. For related piperazine derivatives, centrosymmetric piperazine rings and intermolecular hydrogen bonding (e.g., O–H···O) are common .

Q. How can solubility and stability be assessed for in vitro studies?

Methodological Answer:

  • Solubility Testing:
    • Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. For analogs, solubility ranges from <1 µg/mL (aqueous) to >50 µg/mL (DMSO) .
  • Stability Profiling:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Piperazine derivatives often degrade via hydrolysis of the amide bond under acidic conditions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, NO₂) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-Withdrawing Groups (EWGs): 3,5-Dichloro substituents enhance DPP-IV inhibitory activity by 30–50% compared to unsubstituted analogs, likely due to increased electrophilicity and target binding .
    • Substitution Position: Para-substituted chlorines improve activity over meta (e.g., IC₅₀ = 0.8 µM vs. 2.1 µM for DPP-IV inhibition) .
  • Experimental Validation:
    • Compare inhibition kinetics (e.g., KiK_i values) using fluorogenic substrates in enzyme assays .

Q. What computational strategies predict binding interactions with biological targets like DNA or enzymes?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina):
    • Prepare the ligand (lowest-energy conformer from AM1 optimization) and target (e.g., DNA PDB:1BNA).
    • Identify binding sites via grid mapping (ΔG = -7.4 kcal/mol for intercalation between DG4/DC23 bases) .
  • Key Interactions:
    • Pi-alkyl: Chlorophenyl groups with DNA base pairs (4.9 Å).
    • Hydrogen bonds: Piperazine NH with phosphate backbone (2.2–2.5 Å) .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction:
    • Refine using SHELXL (R-factor < 0.05). For example, centrosymmetric piperazine rings in [Zn(Ppz)Cl]ClO₄ resolve ambiguities in ligand geometry .
  • Challenge: Disordered solvent molecules in the lattice may require SQUEEZE (PLATON) for accurate electron density modeling .

Q. What experimental controls are essential when analyzing antibacterial activity?

Methodological Answer:

  • Agar Diffusion Assay:
    • Use Mueller-Hinton agar inoculated with 10610^6 CFU/mL E. coli or S. aureus.
    • Apply compound (50 µg/disk) alongside positive (ciprofloxacin) and negative (DMSO) controls.
    • Measure inhibition zones after 18–24 hours (e.g., 12–15 mm for Schiff base analogs) .
  • Confounding Factors:
    • Solvent toxicity: Ensure DMSO ≤1% (v/v) in final concentrations.

Q. How can coordination complexes with transition metals expand functional applications?

Methodological Answer:

  • Synthesis of Co(II) Complexes:
    • React this compound with CoCl₂ in methanol.
    • Isolate blue/purple crystals via slow evaporation.
    • Confirm octahedral geometry (N₂O₄) using UV-Vis (λmaxλ_{max} = 520 nm) and magnetic susceptibility (µeffµ_{eff} = 4.9 BM) .
  • Applications:
    • Catalysis: Redox-active Co(II) centers facilitate oxidation reactions.
    • Magnetic Materials: High-spin Co(II) complexes show spin-crossover behavior .

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